molecular formula C23H17BrClN3OS B2518492 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1226442-24-5

2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2518492
CAS No.: 1226442-24-5
M. Wt: 498.82
InChI Key: ANUFINUWQAMVIG-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H17BrClN3OS and its molecular weight is 498.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Anticonvulsant Activity : Some derivatives, including omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide, have shown potential anticonvulsant activity against seizures induced by maximal electroshock (MES) (Aktürk et al., 2002).
  • Antibacterial Agents : Derivatives of this compound have been synthesized as potential antibacterial agents. These include 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives (Ramalingam et al., 2019).
  • Antitumor Activity : New derivatives bearing different heterocyclic rings have been synthesized and evaluated for antitumor activity against various human tumor cell lines (Yurttaş et al., 2015).

Chemical Properties and Structure

  • pKa Determination : The acidity constants of newly synthesized derivatives, such as 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide, have been determined through UV spectroscopic studies, revealing insights into their chemical properties (Duran & Canbaz, 2013).
  • Crystal Structure Analysis : The crystal structure of certain derivatives, like 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, has been analyzed, providing detailed insights into the molecular arrangement and intermolecular interactions (Mohamed et al., 2013).

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrClN3OS/c24-17-11-9-16(10-12-17)21-14-26-23(28(21)20-8-4-5-18(25)13-20)30-15-22(29)27-19-6-2-1-3-7-19/h1-14H,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUFINUWQAMVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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